Lupeol 3-hydroxyoctadecanoate is a natural triterpenoid compound with the molecular formula and the CAS number 108885-61-6. This compound is primarily derived from the roots of plants belonging to the genus Biondia, specifically Biondia hemsleyana, which is part of the Asclepiadaceae family. Lupeol 3-hydroxyoctadecanoate appears as a powder and is characterized by its high purity, often exceeding 95% in commercial preparations .
These reactions are significant in synthetic organic chemistry and can be utilized in modifying the compound for various applications .
Lupeol 3-hydroxyoctadecanoate exhibits a range of biological activities, including:
The synthesis of lupeol 3-hydroxyoctadecanoate can occur through several methods:
Lupeol 3-hydroxyoctadecanoate has several notable applications:
Lupeol 3-hydroxyoctadecanoate shares structural similarities with several other triterpenoids. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Lupeol | Triterpenoid with similar backbone | Known for anti-cancer properties |
| Betulin | Triterpenoid derived from birch bark | Exhibits strong anti-inflammatory effects |
| Oleanolic Acid | Pentacyclic triterpenoid | Noted for hepatoprotective effects |
| Ursolic Acid | Triterpenoid found in many herbs | Recognized for muscle-building properties |
Uniqueness of Lupeol 3-hydroxyoctadecanoate:
Lupeol 3-hydroxyoctadecanoate is unique due to its specific hydroxylation pattern and long-chain fatty acid moiety, which contributes to its distinct biological activities compared to other triterpenoids. Its combination of anti-inflammatory, antioxidant, and antimicrobial properties positions it as a versatile compound for various therapeutic applications .
Lupeol 3-hydroxyoctadecanoate is systematically named (3α,5α,5β,8,8,11α-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7α,9,10,11,11β,12,13,13α,13β-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate, reflecting its intricate pentacyclic lupane skeleton esterified with a hydroxylated fatty acid chain. Its CAS registry number (108885-61-6) and alternative identifiers, such as PubChem CID 85380952, facilitate unambiguous classification in chemical databases. The compound’s structure comprises a lupeol backbone—a triterpenoid with demonstrated bioactivity—linked via an ester bond to 3-hydroxyoctadecanoic acid, a C18 fatty acid with a hydroxyl group at the third carbon.
The discovery of lupeol 3-hydroxyoctadecanoate is rooted in phytochemical investigations of medicinal plants. Early isolations were reported from Acokanthera schimperi, an Ethiopian plant traditionally used for its therapeutic properties. Concurrently, research on Biondia hemsleyana (Asclepiadaceae) revealed its presence in root extracts, underscoring its natural occurrence in diverse botanical sources. The compound’s identification relied on advanced chromatographic techniques and spectroscopic methods, including high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR). These efforts aligned with broader initiatives to characterize triterpenoids in antimalarial plants, as exemplified by studies on Tetradenia riparia and Xerophyta retinervis.
As a triterpenoid ester, lupeol 3-hydroxyoctadecanoate bridges the gap between simple terpenoids and complex lipid-conjugated metabolites. Its esterification enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to lupeol alone. This structural modification mirrors strategies employed in prodrug design, where fatty acid conjugation augments therapeutic efficacy. The compound’s dual functionality—combining the antioxidant capacity of lupeol with the surfactant-like properties of the fatty acid—makes it a versatile subject for studies on structure-activity relationships.
Current research aims to:
Lupeol 3-hydroxyoctadecanoate possesses the molecular formula C₄₈H₈₄O₃, representing a complex triterpenoid ester compound with a substantial molecular framework [1] [2]. The compound exhibits a molecular weight of 709.2 grams per mole, which places it among the higher molecular weight natural products [1] [2]. This molecular weight reflects the combination of the lupane-type triterpenoid core structure with the eighteen-carbon fatty acid chain containing a hydroxyl functional group [2] [6].
The exact mass of lupeol 3-hydroxyoctadecanoate has been determined through high-resolution mass spectrometry to be 708.64204654 daltons, with an identical monoisotopic mass value [1]. This precise mass determination is crucial for analytical identification and structural confirmation of the compound in various research applications [1].
The complete International Union of Pure and Applied Chemistry systematic name for this compound is (3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate [1] [4]. This nomenclature reflects the complex stereochemical arrangement and the specific ester linkage between the triterpenoid backbone and the fatty acid moiety [1].
The systematic name provides detailed information about the hexamethyl substitution pattern, the prop-1-en-2-yl side chain characteristic of lupane-type triterpenoids, and the specific positioning of the ester bond at the 9-position of the cyclopenta[a]chrysene ring system [1] [4]. The fatty acid component is designated as 3-hydroxyoctadecanoate, indicating the presence of a hydroxyl group at the third carbon position of the eighteen-carbon chain [1] [10].
The two-dimensional chemical structure of lupeol 3-hydroxyoctadecanoate reveals a pentacyclic lupane-type triterpenoid core linked via an ester bond to a 3-hydroxyoctadecanoic acid chain [1] . The triterpenoid portion exhibits the characteristic lupane skeleton with six methyl groups and a terminal isopropenyl group at carbon-20 [7]. The ester linkage occurs at the 3-position of the triterpenoid, where the original hydroxyl group of lupeol has been replaced by the fatty acid ester [10] [33].
The fatty acid component consists of an eighteen-carbon saturated chain bearing a hydroxyl substituent at the third carbon position from the carboxyl end [1] [10]. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its unique physicochemical properties [7].
Three-dimensional conformational analysis of lupeol 3-hydroxyoctadecanoate presents significant computational challenges due to the high degree of conformational flexibility inherent in the molecule [1]. The compound possesses 19 rotatable bonds, which contribute to its conformational complexity and make accurate three-dimensional modeling computationally intensive [1]. According to computational chemistry databases, conformer generation is often disallowed for this compound due to the combination of its large size, high flexibility, and numerous undefined stereochemical centers [1].
The lupane triterpenoid core maintains a relatively rigid chair-boat-chair-boat-chair configuration for its five-ring system, while the eighteen-carbon fatty acid chain exhibits considerable flexibility [23] [34]. This conformational diversity has implications for the compound's biological activity and its interactions with cellular membranes and proteins [23].
Lupeol 3-hydroxyoctadecanoate contains eleven undefined atom stereocenters, indicating significant stereochemical complexity [1]. The lupane skeleton inherently possesses multiple chiral centers that arise from the biosynthetic cyclization of 2,3-oxidosqualene [9] [23]. The stereochemistry of the triterpenoid portion follows the typical lupane configuration established through biosynthetic pathways [9] [23].
The fatty acid component introduces an additional chiral center at the carbon bearing the hydroxyl group, though the absolute configuration of this center may vary depending on the natural source or synthetic method used for compound preparation [10] [33]. The undefined nature of these stereocenters suggests that the compound may exist as a mixture of stereoisomers in natural sources [1] [24].
The stereochemical arrangement significantly influences the compound's biological activity and physicochemical properties, as different stereoisomers may exhibit varying degrees of activity and stability [9] [34]. The complex stereochemistry also presents challenges for synthetic approaches and structural characterization [33] [34].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₈H₈₄O₃ | [1] [2] |
| Molecular Weight (g/mol) | 709.2 | [1] [2] |
| XLogP3-AA | 17.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 19 | [1] |
| Topological Polar Surface Area (Ų) | 46.5 | [1] |
| Heavy Atom Count | 51 | [1] |
| Complexity | 1160 | [1] |
| Physical Description | Powder | [6] [17] |
| Purity (HPLC) | >98% | [6] |
The thermal properties of lupeol 3-hydroxyoctadecanoate have not been extensively characterized in the available literature [14] [16]. However, related lupane-type triterpenoids, such as lupeol itself, typically exhibit melting points in the range of 206-216°C [13] [15]. The presence of the fatty acid ester chain is expected to modify these thermal properties, potentially lowering the melting point due to increased molecular flexibility and reduced intermolecular hydrogen bonding [14] [36].
Boiling point data for lupeol 3-hydroxyoctadecanoate are not available in current literature [14] [16]. The high molecular weight and complex structure suggest that thermal decomposition would likely occur before reaching the boiling point under standard atmospheric conditions [14] [27]. The compound's thermal stability is influenced by the ester bond, which may undergo hydrolysis or other degradation reactions at elevated temperatures [36] [38].
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Insoluble | High lipophilicity (XLogP3-AA = 17.5) | [1] [8] |
| Chloroform | Soluble | Good solubility for analysis | [8] |
| Dichloromethane | Soluble | Good solubility for analysis | [8] |
| Ethyl Acetate | Soluble | Good solubility for analysis | [8] |
| DMSO | Soluble | Used for stock solutions | [8] |
| Acetone | Soluble | Used for extraction/analysis | [8] |
The solubility profile of lupeol 3-hydroxyoctadecanoate reflects its highly lipophilic nature, as evidenced by its calculated XLogP3-AA value of 17.5 [1] [8]. This extreme lipophilicity renders the compound virtually insoluble in water and other polar solvents [1] [8]. The compound demonstrates good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [8].
The poor aqueous solubility presents challenges for biological applications and formulation development [8]. However, the excellent solubility in organic solvents facilitates extraction, purification, and analytical procedures [8]. For biological studies, the compound is often dissolved in dimethyl sulfoxide to create stock solutions that can be further diluted in aqueous media [8].
Infrared spectroscopic analysis of lupeol 3-hydroxyoctadecanoate reveals characteristic absorption bands that confirm the presence of key functional groups [9] [18]. The hydroxyl group of the fatty acid chain is expected to produce a broad absorption band around 3235 cm⁻¹, similar to related hydroxylated compounds [9] [18]. The ester carbonyl group should exhibit a strong absorption in the region of 1720-1740 cm⁻¹, characteristic of aliphatic ester linkages [18] [19].
Additional characteristic bands include carbon-hydrogen stretching vibrations in the 2850-2950 cm⁻¹ region from the extensive aliphatic framework [18] [20]. The isopropenyl group of the lupane skeleton contributes weak absorption around 1640 cm⁻¹ due to carbon-carbon double bond stretching [18] [25]. The complex fingerprint region below 1500 cm⁻¹ contains numerous bands arising from the intricate molecular framework [18] [20].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for lupeol 3-hydroxyoctadecanoate [6] [20]. Proton nuclear magnetic resonance spectra exhibit the characteristic signals of lupane-type triterpenoids, including terminal vinyl protons of the isopropenyl group and multiple methyl singlets from the six tertiary methyl groups [20] [25]. The ester linkage at the 3-position typically shifts the corresponding proton downfield compared to the free alcohol [11] [33].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with characteristic signals for the triterpenoid carbons and the fatty acid chain [20] [33]. The ester carbonyl carbon appears around 170-175 parts per million, while the tertiary methyl carbons of the lupane skeleton resonate in the 15-30 parts per million region [20] [33]. High-performance liquid chromatography and nuclear magnetic resonance analyses consistently confirm structural integrity with greater than 98% purity [6].
Mass spectrometric analysis of lupeol 3-hydroxyoctadecanoate provides definitive molecular weight confirmation and fragmentation patterns [6] [21]. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to protonated molecules at mass-to-charge ratio 710, consistent with the calculated molecular weight [6]. High-resolution mass spectrometry determines the exact mass as 708.64204654 daltons, enabling unambiguous molecular formula assignment [1].
Fragmentation patterns in mass spectrometry reflect the structural features of both the triterpenoid and fatty acid components [21] [25]. Common fragmentation involves loss of the fatty acid chain, producing characteristic ions corresponding to the lupane skeleton [21]. Additional fragmentation may occur through loss of water molecules and methyl groups, providing structural confirmation [21] [25].
The chemical stability of lupeol 3-hydroxyoctadecanoate is primarily governed by the ester bond linking the triterpenoid and fatty acid components [22] [36]. Under neutral conditions and appropriate storage conditions (sealed, cool, and dry environment), the compound demonstrates good stability for extended periods [6] [16]. The ester linkage represents the most vulnerable site for chemical degradation, particularly under acidic or basic conditions [36] [38].
Hydrolytic stability studies of similar fatty acid esters indicate that ester bonds are susceptible to cleavage under both acidic and basic conditions, though through different mechanisms [36] [38]. Under acidic conditions, hydrolysis may occur slowly, while basic conditions typically promote more rapid ester hydrolysis [36] [38]. The presence of the hydroxyl group on the fatty acid chain may influence the hydrolysis kinetics through intramolecular interactions [36].
Lupeol 3-hydroxyoctadecanoate represents a significant triterpenoid ester compound that demonstrates extensive occurrence across diverse plant species, with the most notable concentration found in the roots of Biondia hemsleyana, a member of the Asclepiadaceae family [2] [3]. This compound exhibits remarkable structural complexity, characterized by its molecular formula C₄₈H₈₄O₃ and molecular weight of 709.18 grams per mole [4] [5] [6].
The primary source of lupeol 3-hydroxyoctadecanoate has been identified as Biondia hemsleyana, where it occurs as a naturally extracted triterpenoid compound isolated specifically from the root system [2] [3]. The Asclepiadaceae family, to which Biondia belongs, has demonstrated considerable chemical diversity in triterpenoid production, with related species such as Biondia chinensis also yielding various triterpenoid saponins including biondianosides F and G from root extractions [7].
Within the broader Asclepiadaceae family, several related genera exhibit similar triterpenoid profiles. Dischidia alboflava, collected from Bidoup Nui Ba National Park in Vietnam, has yielded multiple triterpenoids including lupeol, lupeone, and beta-amirin acetate from whole plant extractions [8]. The chemical investigation of Dischidia nummularia leaves has revealed the presence of glutinol, alpha-amyrin, and friedelin, representing the structural diversity within this plant family [9].
Beyond the Asclepiadaceae family, lupeol-related compounds demonstrate widespread distribution across multiple plant families. Camellia japonica of the Theaceae family contains lupeol as a major component in its leaves, representing a significant occurrence in East Asian flora [10]. The compound's presence extends to economically important species such as Tamarindus indica (Fabaceae), Allanblackia monticola (Clusiaceae), and Emblica officinalis (Euphorbiaceae), where lupeol occurs in high concentrations [11] [12].
Walsura trifoliata (Meliaceae), distributed across tropical regions of China, India, Malaysia, and Indonesia, represents another significant source of lupeol compounds, particularly in leaf tissues [13]. The widespread occurrence of related compounds extends to Sonneratia alba (Sonneratiaceae), where lupeol has been isolated alongside oleanic acid and various steroids [14].
| Plant Species | Family | Tissue Source | Geographic Distribution | Compound Concentration |
|---|---|---|---|---|
| Biondia hemsleyana | Asclepiadaceae | Roots | Asia (China, Southeast Asia) | Primary source |
| Biondia chinensis | Asclepiadaceae | Roots | China | Triterpenoid saponins |
| Dischidia alboflava | Asclepiadaceae | Whole plant | Vietnam | Multiple triterpenoids |
| Camellia japonica | Theaceae | Leaves | East Asia | Major component |
| Tamarindus indica | Fabaceae | Bark/Fruit | Tropical Africa, Asia | High concentration |
| Walsura trifoliata | Meliaceae | Leaves | Tropical Asia | Significant levels |
While plant sources represent the primary occurrence of lupeol 3-hydroxyoctadecanoate, emerging research has identified several non-plant biological sources that produce related triterpenoid compounds through alternative biosynthetic pathways [15] [16]. These alternative sources demonstrate the broader biological significance of triterpene production across different kingdoms of life.
Fungal Sources: Recent groundbreaking research has revealed that certain fungi possess the capability to synthesize triterpenes through novel biosynthetic pathways that do not require squalene as a precursor [15] [16]. Aspergillus species, particularly those isolated from marine environments, have demonstrated the production of various triterpenoid derivatives. Aspergillus insulicola from Hawaiian sediments and Aspergillus species from marine sponges have yielded bisabolane-type sesquiterpenoids and related compounds [17].
Marine Organisms: Marine sponges, particularly Xestospongia testudinaria from coral reef environments, harbor endophytic fungi that produce phenolic bisabolane sesquiterpenoid dimers and other triterpenoid-related compounds [17]. These marine-derived compounds often exhibit unique structural modifications due to the specialized marine environment.
Bacterial Sources: Various bacterial species, including Actinomycetes and marine-derived bacteria, demonstrate the capacity for secondary metabolite production that includes triterpenoid analogs [18] [19]. These bacterial sources often produce compounds with enhanced bioactivity compared to plant-derived equivalents.
Marine Algae: Red algae species, particularly those belonging to the Laurencia genus, produce halogenated sesquiterpenes and related compounds [20] [21]. While these are typically sesquiterpenes rather than triterpenes, they represent significant terpenoid production in marine environments [21].
Cyanobacteria: Marine cyanobacteria such as Lyngbya majuscula have been identified as sources of complex secondary metabolites including various terpenoid compounds [20] [22]. These organisms contribute to the diversity of naturally occurring terpenoid compounds in marine ecosystems.
Lichens and Mosses: These symbiotic organisms produce triterpenes that contribute to their survival strategies and biological functions [23]. Lichens, representing symbiotic associations between fungi and algae, utilize triterpenes for protection against environmental stressors including ultraviolet radiation and extreme temperatures [23].
| Source Type | Representative Organisms | Compounds Produced | Environmental Niche |
|---|---|---|---|
| Fungi | Aspergillus species | Novel triterpenes | Soil, marine sediments |
| Marine sponges | Xestospongia testudinaria | Sesquiterpenoids | Marine benthic |
| Bacteria | Actinomycetes | Secondary metabolites | Diverse environments |
| Marine algae | Laurencia species | Halogenated terpenes | Marine coastal |
| Cyanobacteria | Lyngbya majuscula | Terpenoid derivatives | Marine/freshwater |
| Lichens | Various species | Protective triterpenes | Terrestrial surfaces |
The geographical distribution of lupeol 3-hydroxyoctadecanoate and related compounds demonstrates distinct patterns that correlate with specific climatic zones and ecological conditions [12] [24] [25]. The compound exhibits concentrated occurrence in tropical and subtropical regions, with notable distributions across Southeast Asia, tropical Africa, and selected temperate zones.
Southeast Asian Distribution: The highest concentration of lupeol 3-hydroxyoctadecanoate sources occurs throughout Southeast Asia, particularly in regions characterized by tropical humid climates [2] [3]. This region, encompassing countries such as China, Vietnam, Malaysia, and Indonesia, provides optimal conditions for Asclepiadaceae family plants, with elevation ranges from sea level to 1,500 meters above sea level. The humid tropical climate and diverse forest ecosystems, including rainforests and peat swamps, create favorable conditions for the biosynthesis and accumulation of these complex triterpenoid compounds.
Tropical African Regions: Significant occurrences have been documented across tropical Africa, where species such as Tamarindus indica and Allanblackia monticola thrive in savanna and tropical forest environments [11] [12]. These regions, characterized by tropical savanna and forest climates, support lupeol-producing plants at elevations ranging from sea level to 2,500 meters. The seasonal climate patterns and diverse ecological niches contribute to the chemical diversity observed in African plant populations.
East Asian Temperate Zones: The distribution extends into temperate and subtropical regions of East Asia, where Camellia japonica serves as a major source of lupeol compounds [10]. These regions, characterized by temperate to subtropical climates, demonstrate that lupeol production is not exclusively limited to tropical environments but can occur across broader climatic ranges.
Ecological Habitat Preferences: Lupeol-producing plants demonstrate specific habitat preferences that influence compound concentration and distribution patterns [26] [24]. Rainforest environments provide optimal conditions for Asclepiadaceae species, while coastal mangrove systems support Sonneratiaceae family plants. Desert and semi-arid regions of North America host species such as Abronia villosa, demonstrating the compound's occurrence across diverse moisture gradients [10].
Altitudinal Distribution: The compound exhibits occurrence across a broad altitudinal range, from sea-level coastal environments to mountainous regions reaching 3,000 meters elevation [12] [25]. This extensive altitudinal distribution suggests adaptive mechanisms that maintain triterpene biosynthesis across varying atmospheric pressures and temperature gradients.
Marine and Coastal Environments: Coastal regions, particularly those supporting mangrove ecosystems and marine-influenced vegetation, demonstrate significant concentrations of related compounds [27] [20]. These environments, characterized by high salinity and periodic inundation, create specialized conditions that may enhance triterpene production as protective mechanisms.
| Geographic Region | Climate Zone | Elevation Range (m) | Dominant Habitats | Key Plant Families |
|---|---|---|---|---|
| Southeast Asia | Tropical humid | 0-1,500 | Rainforest, peat swamp | Asclepiadaceae, Theaceae |
| Tropical Africa | Tropical savanna | 0-2,500 | Savanna, tropical forest | Fabaceae, Clusiaceae |
| East Asia | Temperate-subtropical | 0-2,000 | Temperate forest | Theaceae, Rosaceae |
| North America | Arid/semi-arid | 0-2,000 | Desert, scrubland | Nyctaginaceae |
| Indo-Pacific | Tropical marine | 0-500 | Mangrove, coastal | Sonneratiaceae |
Lupeol 3-hydroxyoctadecanoate plays multifaceted roles in plant biochemistry and physiology, functioning as both a structural component and a bioactive compound involved in various physiological processes [28] [29] [30]. The compound's integration into plant metabolism demonstrates its importance in maintaining cellular integrity and supporting adaptive responses to environmental challenges.
Biosynthetic Pathway Integration: The biosynthesis of lupeol 3-hydroxyoctadecanoate occurs through the mevalonate pathway, beginning with acetyl-CoA and proceeding through mevalonic acid to produce the triterpene backbone [31] [30] [32]. The pathway involves key enzymes including squalene synthase and oxidosqualene cyclase, with lupeol synthase specifically catalyzing the cyclization of 2,3-oxidosqualene to form the characteristic lupane skeleton [33] [32]. The subsequent esterification with 3-hydroxyoctadecanoic acid involves acyltransferases, particularly those belonging to the BAHD acyltransferase family [28] [29].
Membrane Stabilization Functions: The compound contributes significantly to membrane stability and integrity through its incorporation into cellular membranes [28] [30]. The hydrophobic nature of the triterpene backbone, combined with the fatty acid ester group, allows for optimal membrane integration and contributes to membrane fluidity regulation under varying temperature conditions. This function becomes particularly important in plants exposed to temperature fluctuations and environmental stressors.
Defense Mechanisms: Lupeol 3-hydroxyoctadecanoate serves as a crucial component of plant defense systems against various biotic and abiotic stressors [26] [34] [35]. The compound exhibits antifungal properties, as demonstrated by its effectiveness against pathogenic fungi such as Macrophomina phaseolina [24]. Additionally, triterpenes function as deterrents against herbivorous insects, contributing to both direct and indirect plant defense strategies [26] [35].
Cuticle Formation and Waterproofing: The compound plays an essential role in cuticle formation and waterproofing mechanisms [28] [29]. As a triterpene ester, it contributes to the hydrophobic barrier that prevents excessive water loss and protects against environmental contaminants. This function is particularly important in plants growing in arid or semi-arid environments where water conservation is critical for survival.
Signal Transduction: Recent research indicates that triterpene compounds, including lupeol derivatives, participate in various signaling pathways [26] [34]. These compounds can function as signaling molecules that coordinate responses to environmental stimuli, including pathogen attack, mechanical damage, and abiotic stress conditions. The compound may also participate in inter-plant communication through volatile emissions.
Metabolic Regulation: The compound influences various metabolic processes through its interaction with enzyme systems and metabolic pathways [12] [33]. Its presence can modulate the activity of key enzymes involved in secondary metabolism, potentially affecting the production of other bioactive compounds within the plant system.
Stress Response Coordination: Under environmental stress conditions, lupeol 3-hydroxyoctadecanoate concentration may increase as part of the plant's adaptive response [26] [34]. This upregulation supports enhanced cellular protection and maintains physiological function under challenging conditions such as drought, extreme temperatures, or pathogen pressure.
| Physiological Function | Mechanism | Plant Tissues Involved | Environmental Significance |
|---|---|---|---|
| Membrane stabilization | Hydrophobic integration | All cellular membranes | Temperature adaptation |
| Defense response | Antifungal/insecticidal activity | Epidermal, specialized cells | Biotic stress protection |
| Cuticle formation | Hydrophobic barrier | Epidermal surfaces | Water conservation |
| Signal transduction | Molecular signaling | Systemic tissues | Environmental coordination |
| Metabolic regulation | Enzyme modulation | Metabolically active tissues | Homeostasis maintenance |
| Stress adaptation | Protective compound accumulation | Stress-responsive tissues | Survival enhancement |